

Application Note: Recrystallization Procedure for the Purification of 4-(BenzylOxy)-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(BenzylOxy)-3-hydroxybenzaldehyde

Cat. No.: B024091

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of **4-(BenzylOxy)-3-hydroxybenzaldehyde** via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This protocol outlines the use of ethanol as a suitable solvent to obtain high-purity, crystalline **4-(BenzylOxy)-3-hydroxybenzaldehyde** from a crude or impure solid.

Physicochemical Properties

4-(BenzylOxy)-3-hydroxybenzaldehyde is an organic compound with the chemical formula $C_{14}H_{12}O_3$.^{[1][2]} It typically appears as an off-white to light brown solid.^[3] The key properties are summarized in the table below.

Property	Value	Reference
CAS Number	4049-39-2	[1] [3]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1] [4]
Molecular Weight	228.24 g/mol	[1] [4]
Appearance	Off-White to Light Brown Solid	[3]
Melting Point	120 °C	[3]
Solubility	Slightly soluble in Chloroform and Methanol	[3]

Representative Recrystallization Data

The following table presents typical results expected from the successful recrystallization of **4-(BenzylOxy)-3-hydroxybenzaldehyde**, demonstrating the effectiveness of the purification process.

Parameter	Before Recrystallization (Crude)	After Recrystallization (Purified)
Appearance	Off-White to Light Brown Powder	Colorless Prismatic Crystals
Melting Point Range	115-119 °C	119.5-120.5 °C (Expected literature value: 120 °C [3])
Purity (by HPLC)	~95%	>99.5%

Experimental Protocol

This protocol is adapted from standard laboratory recrystallization procedures for aromatic aldehydes.[\[5\]](#)

3.1. Materials and Equipment

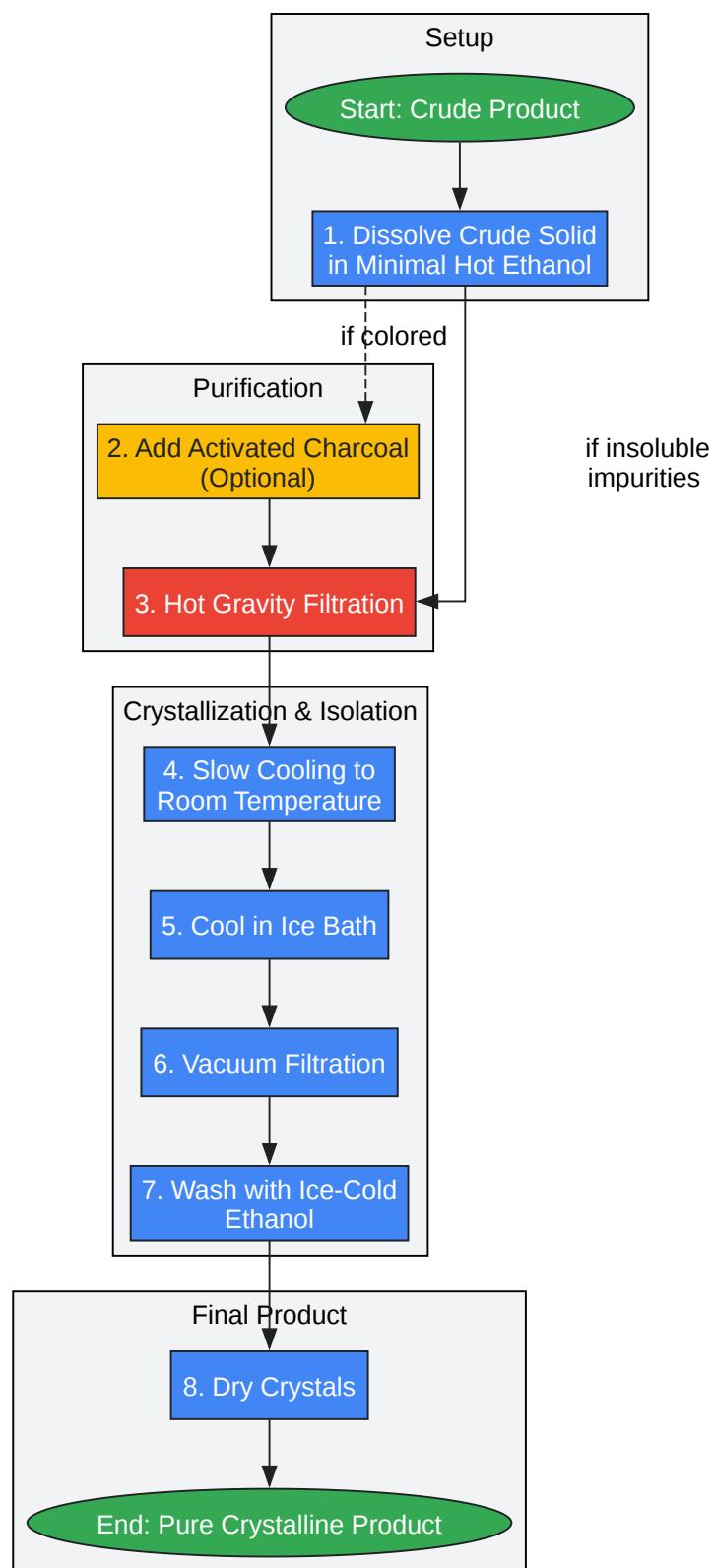
- Chemicals:

- Crude **4-(BenzylOxy)-3-hydroxybenzaldehyde**
- Ethanol (95% or absolute)
- Activated Charcoal (decolorizing carbon), optional
- Deionized Water
- Equipment:
 - Erlenmeyer flasks (two sizes)
 - Hotplate with magnetic stirring capability
 - Magnetic stir bar
 - Stemless or short-stem funnel
 - Fluted filter paper
 - Büchner funnel and flask
 - Vacuum source
 - Ice bath
 - Spatula and weighing scale
 - Watch glass
 - Drying oven or desiccator

3.2. Safety Precautions

- Perform all steps in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Ethanol is flammable; keep it away from open flames and ignition sources.
- Hot glassware can cause severe burns; handle with appropriate clamps or heat-resistant gloves.


3.3. Recrystallization Procedure

- Dissolution:
 - Place the crude **4-(BenzylOxy)-3-hydroxybenzaldehyde** into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
 - Add a minimal amount of ethanol. Begin by adding just enough solvent to cover the solid.
 - Gently heat the mixture on a hotplate with constant stirring. Add small portions of hot ethanol sequentially until the solid completely dissolves.[5] Avoid adding a large excess of solvent to ensure maximum recovery.
- Decolorization (Optional):
 - If the solution is highly colored, remove it from the heat and allow it to cool slightly.
 - Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.
 - Bring the solution back to a boil for a few minutes while stirring. The charcoal will adsorb colored impurities.[5]
- Hot Filtration:
 - If charcoal was used or if insoluble impurities are visible, perform a hot filtration.
 - Pre-heat a stemless or short-stem funnel and a clean receiving Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the funnel.
 - Quickly pour the hot solution through the pre-heated funnel into the receiving flask.[5] This step removes the charcoal and any insoluble impurities. Performing this step quickly prevents premature crystallization in the funnel.

- Crystallization:
 - Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]
- Isolation of Crystals:
 - Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
 - Transfer the crystalline slurry into the funnel and apply the vacuum.
- Washing:
 - With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol.[5] This removes any soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.
- Drying:
 - Allow the crystals to dry on the filter for a few minutes by drawing air through them.
 - Transfer the solid to a pre-weighed watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the key steps in the recrystallization workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **4-(BenzylOxy)-3-hydroxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3-Benzyl-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [chemicalbook.com]
- 4. 3-Benzyl-4-hydroxybenzaldehyde | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Recrystallization Procedure for the Purification of 4-(Benzyl)-3-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024091#recrystallization-procedure-for-purifying-4-benzyl-3-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com